4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone
Overview
Description
4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the acetophenone core. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C in acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods
Industrial production of this compound may involve similar bromination and chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity and ability to participate in various chemical reactions. These groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzotrifluoride: This compound shares similar functional groups but differs in the position of the trifluoromethyl group.
4-Chlorophenacyl bromide: Another related compound with similar reactivity but different substitution pattern.
Uniqueness
4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Biological Activity
4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone is an aromatic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of halogen substituents and a trifluoromethyl group, has garnered attention for its potential applications in drug development and as a bioactive agent.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrClF3O. The structural features include:
- Bromine (Br) and Chlorine (Cl) : These halogens can enhance the compound's interaction with biological targets through halogen bonding.
- Trifluoromethyl Group (CF3) : This group increases lipophilicity and metabolic stability, which can improve biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity due to improved hydrophobic interactions and potential hydrogen bonding capabilities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related acetophenone derivatives have shown promising results against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 (Breast Cancer) | TBD |
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | Jurkat (Leukemia) | 8.0 ± 1.4 |
Indole-derived chalcones | HCT116 (Colorectal Cancer) | 18.2 ± 2.9 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that similar acetophenone derivatives possess significant inhibitory effects, suggesting that this compound may also exhibit this activity.
Case Studies
- Cholinesterase Inhibition : A study conducted on related acetophenone derivatives demonstrated their potential as AChE inhibitors, showing IC50 values comparable to known drugs.
- Antioxidant Activity : The antioxidant capacity of fluorinated acetophenones has been assessed using DPPH radical scavenging assays, indicating that these compounds can mitigate oxidative stress in biological systems.
Properties
IUPAC Name |
1-[4-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-8(11)7(10)3-6(5)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNXTGJBASMRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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